溴化西潘特罗尼

概述

描述

YM155, also known as sepantronium bromide, is a small molecule that was initially identified as a potent inhibitor of survivin, a member of the inhibitor of apoptosis protein family. Survivin is overexpressed in many types of cancer, making it a target for cancer therapy. YM155 has shown promising results in preclinical studies by inducing cell death in various cancer cell lines, including non-small cell lung cancer, renal cancer, glioblastomas, triple-negative breast cancer, prostate cancer, and acute myeloid leukemia .

科学研究应用

YM155具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究survivin的抑制及其对细胞死亡途径的影响。

生物学: 研究其在诱导癌细胞凋亡中的作用以及作为治疗剂的潜力。

医学: 在临床试验中被探索用于治疗各种癌症,包括非小细胞肺癌、前列腺癌和急性淋巴细胞白血病。

作用机制

YM155通过靶向survivin发挥作用,survivin是一种抑制凋亡和促进细胞增殖的蛋白质。该化合物与survivin基因的启动子区域结合,导致survivin表达的下调。这导致凋亡途径的激活和癌细胞的细胞死亡诱导。 此外,YM155已被证明可以诱导DNA损伤并激活DNA损伤应答途径,进一步促使其细胞毒性作用 .

类似化合物:

Embelin: 另一种survivin的小分子抑制剂。

LCL161: 一种靶向凋亡抑制蛋白的小分子。

Birinapant: 一种靶向凋亡抑制蛋白的双价小分子。

YM155的独特性: YM155在有效抑制survivin表达和诱导各种癌细胞系的凋亡方面是独一无二的。与其他survivin抑制剂不同,YM155在临床前研究中显示出显著的疗效,并且在临床试验中耐受性良好。 它诱导DNA损伤和激活DNA损伤应答途径的能力进一步使其区别于其他类似化合物 .

安全和危害

未来方向

Understanding the molecular mechanism of action of Sepantronium bromide is of vital importance for modern personalized medicine involving the selection of responsive patients and possible treatment combinations . The development of effective therapeutic modalities that target quiescent cancer cells may enable new cancer treatments to prevent cancer progression and recurrence .

生化分析

Biochemical Properties

Sepantronium Bromide is a potent inhibitor of survivin, with an IC50 of 0.54 nM . It inhibits the expression of survivin by suppressing the transcription of the survivin gene promoter . It does not significantly inhibit the activity of the SV40 promoter . It has been observed to slightly inhibit the interaction between Survivin and XIAP .

Cellular Effects

Sepantronium Bromide has been shown to have significant effects on various types of cells. It effectively inhibits human cancer cell lines (mutated or truncated p53), such as PC-3, PPC-1, DU145, TSU-Pr1, 22Rv1, SK-MEL-5, and A375, with IC50 ranging from 2.3 to 11 nM .

Molecular Mechanism

The molecular mechanism of Sepantronium Bromide involves its binding to the survivin promoter, thereby inhibiting the transcription of the survivin gene and reducing the expression of survivin . This leads to the promotion of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to have a dose-proportional exposure in plasma across all tested dose ranges .

Dosage Effects in Animal Models

In animal models, Sepantronium Bromide has shown to inhibit tumor growth without significant weight loss or decrease in blood cell count . At a dose of 5 mg/kg, it showed 80% TGI in PC-3 orthotopic xenografts .

Transport and Distribution

It has been shown to be highly distributed in tumor tissues in vivo .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with the survivin promoter to inhibit its transcription .

准备方法

合成路线和反应条件: YM155是通过多步合成过程合成的,涉及形成咪唑盐。合成路线通常包括以下步骤:

- 咪唑环的形成。

- 咪唑环的烷基化形成咪唑盐。

- 溴化引入溴离子。

工业生产方法: YM155的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 控制反应条件,例如温度、压力和pH。

- 包括结晶和色谱在内的纯化步骤,以获得最终产品 .

化学反应分析

反应类型: YM155会经历各种化学反应,包括:

氧化: YM155在特定条件下可以被氧化,导致形成活性氧物质。

还原: 涉及YM155的还原反应会导致形成还原中间体。

取代: YM155可以发生取代反应,特别是在亲核试剂的存在下。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 硼氢化钠或其他还原剂。

取代: 胺或硫醇等亲核试剂。

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,YM155的氧化会导致形成氧化衍生物,而取代反应会导致形成取代的咪唑盐化合物 .

属性

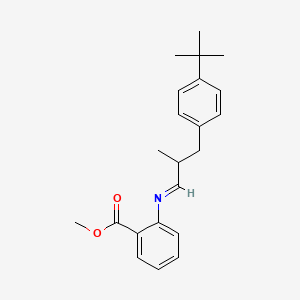

IUPAC Name |

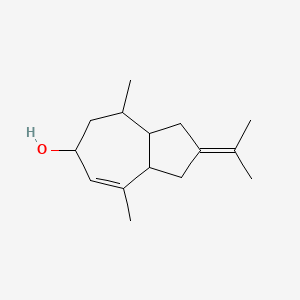

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228817 | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781661-94-7 | |

| Record name | Sepantronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepantronium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPANTRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]

A: Sepantronium bromide, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []

A: The DNA damage inflicted by Sepantronium bromide activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, Sepantronium bromide has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []

ANone: The molecular formula of Sepantronium bromide is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.

A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]

A: Yes, molecular modeling studies have been conducted to investigate the interaction of Sepantronium bromide with DNA. [] These studies suggested that Sepantronium bromide does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []

ANone: The provided abstracts do not delve into specific SAR studies for Sepantronium bromide.

A: Sepantronium bromide is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.

A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate Sepantronium bromide. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]

A: Studies in Japanese patients with advanced solid tumors demonstrated that Sepantronium bromide exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []

A: A study comparing Sepantronium bromide pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []

A: Research indicates that Sepantronium bromide faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []

A: Sepantronium bromide exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []

A: Yes, Sepantronium bromide has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.

A: Sepantronium bromide has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining Sepantronium bromide with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]

A: Resistance to Sepantronium bromide can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to Sepantronium bromide resistance, particularly in triple-negative breast cancer cells. []

A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of Sepantronium bromide. [, ]

A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver Sepantronium bromide specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []

A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting Sepantronium bromide efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to Sepantronium bromide. []

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of Sepantronium bromide in biological matrices like mouse plasma. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)

![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)